

Technical Support Center: Preventing Cracking in Biopol® Injection Molded Parts

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Compound of Interest		
Compound Name:	Biopol	
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This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing cracking in **Biopol**® (Polyhydroxyalkanoate - PHA) injection molded parts during their experiments.

Troubleshooting Guide: Cracking in Biopol® Parts

Cracking in injection molded **Biopol**® parts is a common issue that can arise from several factors, primarily related to material degradation and stress induction during the molding process. This guide provides a systematic approach to identifying and resolving the root cause of cracking.

Initial Assessment:

Before adjusting processing parameters, it is crucial to determine the nature and timing of the crack formation.

- When does the cracking occur?
 - During ejection from the mold: This often points to issues with mold design, high residual stress, or a brittle material state.
 - Shortly after molding (hours to days): This is commonly associated with high levels of molded-in stress, which can be exacerbated by environmental factors.[1]



- During use or handling: This suggests that the mechanical properties of the material have been compromised, likely due to degradation during processing.
- Where on the part do the cracks appear?
 - Near the gate: Often indicates high stress concentration due to high injection pressure or speed.[2]
 - At sharp corners: Sharp corners act as stress risers, initiating cracks.[2][3]
 - In the direction of material flow: This can be a result of excessive molecular orientation.
 - Randomly across the surface: This may indicate widespread material degradation.

Question: My Biopol® parts are cracking upon ejection. What should I investigate?

Answer:

Cracking during ejection is typically a result of the part adhering too strongly to the mold or being too brittle to withstand the force of the ejector pins. Here's a step-by-step troubleshooting approach:

- Review Mold Design:
 - Draft Angles: Ensure sufficient draft angles (typically 1-2 degrees) are incorporated into the mold design to facilitate easier part removal.
 - Ejector Pins: Verify that the ejector pins are adequate in number, size, and placement to distribute the ejection force evenly across the part.
 - Surface Finish: A highly polished mold surface can reduce the chances of the part sticking.
 - Undercuts: Check for any undercuts or sharp corners in the mold that could be physically holding the part.
- Optimize Processing Parameters:



- Mold Temperature: A higher mold temperature can sometimes ease ejection by preventing rapid, uneven cooling and excessive shrinkage onto the core.[2][4]
- Ejection Speed: Reduce the ejection speed to apply a more gradual force to the part.[4]
- Cooling Time: While a longer cooling time is generally beneficial for dimensional stability, an excessively long time can cause the part to shrink tightly onto the mold core.
 Experiment with slightly shorter cooling times.
- Assess Material Condition:
 - Brittleness: If the part is excessively brittle, it is likely due to material degradation. Proceed to the troubleshooting section for post-molding cracking.

Question: My Biopol® parts are cracking a few hours or days after molding. What is the likely cause and solution?

Answer:

Delayed cracking is almost always a symptom of high internal or "molded-in" stress.[1] This stress is a result of the polymer chains being "frozen" in a high-stress state during the molding process.

- Reduce Injection Pressure and Speed:
 - High injection pressures and speeds are a primary cause of residual stress.[4] Reduce the
 packing and holding pressures to the minimum required to fill the mold and prevent sink
 marks. A lower injection speed can also reduce shear stress on the material.
- Optimize Melt and Mold Temperatures:
 - Melt Temperature: **Biopol**® is sensitive to thermal degradation at temperatures above 170°C. Degradation reduces the molecular weight and strength of the polymer, making it more susceptible to cracking.[5] It is often recommended to use a "reverse temperature profile" where the material is melted in the rear zones of the barrel and then cooled as it approaches the nozzle.



- Mold Temperature: A higher mold temperature allows the polymer chains more time to relax before the part solidifies, which can significantly reduce residual stress.
- Ensure Proper Material Drying:
 - Biopol® is hygroscopic and must be dried thoroughly before processing.[7] Moisture in the melt leads to hydrolytic degradation, reducing the material's strength and making it brittle.[8][9]

Question: I am observing surface crazing or micro-cracks on my Biopol® parts. What could be the reason?

Answer:

Surface crazing is often a precursor to cracking and is typically caused by a combination of residual surface stress and material degradation.

- Check for Material Degradation:
 - Discoloration: A yellowish or brownish tint to the molded part can be an indicator of thermal degradation.
 - Black Specks: The presence of black specks in the part is a sign of severe degradation.
 [10]
 - Solution: Lower the melt temperature and reduce the residence time of the material in the injection barrel.[10] Ensure the shot size is appropriate for the barrel capacity to avoid long residence times.
- Minimize Molecular Orientation:
 - High injection speeds can cause the polymer chains at the surface of the part to become highly oriented in the direction of flow, creating a stressed surface layer. Reducing the injection speed can mitigate this effect.



FAQs: Preventing Cracking in Biopol® Injection Molding

Q1: What are the most critical processing parameters to control to prevent cracking in **Biopol**® parts?

A1: The three most critical parameters are:

- Melt Temperature: To prevent thermal degradation.
- Moisture Content: To avoid hydrolytic degradation.
- Injection Pressure and Speed: To minimize residual stress.

Q2: How can I tell if my **Biopol**® material is properly dried?

A2: The most accurate method is to measure the moisture content using Karl Fischer titration, which should be below 0.025% (250 ppm). A simpler, though less precise, method is to perform a "purge shot" or "air shot". Purge a small amount of molten material into the air. If you observe bubbles, splattering, or a foamy appearance, the material likely contains excess moisture.[11]

Q3: Can the design of the part itself contribute to cracking?

A3: Absolutely. Part design plays a significant role. Key design considerations to prevent cracking include:

- Avoiding Sharp Corners: Incorporate generous radii at all corners to reduce stress concentration.[2][3]
- Uniform Wall Thickness: Maintain a consistent wall thickness throughout the part to promote even cooling and shrinkage.
- Avoiding Thick Sections: Very thick sections can lead to high differential shrinkage and internal voids, both of which can cause cracking.

Q4: Is post-molding annealing helpful in preventing cracking?



A4: Yes, annealing can be an effective post-molding treatment to relieve residual stress and prevent delayed cracking.[4] The process involves heating the molded parts to a temperature below their melting point for a specific period and then allowing them to cool slowly. The exact annealing temperature and time will depend on the specific grade of **Biopol**® and the part geometry.

Data Presentation: Recommended Processing Parameters for Biopol® (PHA)

The following table summarizes the recommended processing parameters for injection molding **Biopol**® (PHA). These are general guidelines and may require optimization based on the specific grade of **Biopol**®, mold design, and injection molding machine.

Parameter	Recommended Value	Rationale
Drying Temperature	50 - 60 °C[12][13]	Prevents thermal degradation while removing moisture.
Drying Time	4 - 6 hours[13]	Ensures moisture content is below the critical level.
Moisture Content	< 0.025% (250 ppm)	To prevent hydrolytic degradation during melting.[8]
Melt Temperature	135 - 175 °C[13]	Balances melt flow with minimizing thermal degradation.
Mold Temperature	25 - 80 °C[6][12]	Higher temperatures can reduce residual stress.
Injection Speed	Low to Medium	Minimizes shear heating and molecular orientation.
Holding Pressure	Low to Medium	Reduces overpacking and molded-in stress.
Back Pressure	Low (e.g., 50-100 psi)	Minimizes shear heating during screw recovery.



Experimental Protocols

Protocol 1: Determination of Moisture Content using Karl Fischer Titration

This protocol provides a method for accurately measuring the moisture content in **Biopol**® pellets prior to injection molding.

Apparatus:

- Karl Fischer Titrator (coulometric or volumetric) with an oven autosampler.
- Heating oven.
- Nitrogen gas supply (dry).
- Glass vials with septa.
- Analytical balance.

Procedure:

- Set the oven temperature of the Karl Fischer apparatus. For many polymers, a temperature between 160°C and 190°C is effective for driving off moisture without degrading the sample.
- Accurately weigh a representative sample of Biopol® pellets (typically 0.5 1.0 g) into a dry glass vial and seal it with a septum.
- Place the vial into the autosampler of the Karl Fischer titrator.
- Initiate the analysis. The instrument will pierce the septum, and a stream of dry nitrogen gas will carry the vaporized water from the heated sample into the titration cell.
- The titrator will automatically perform the titration, and the moisture content will be displayed, typically in ppm or percent.
- Perform the measurement in triplicate to ensure accuracy and report the average value.



Protocol 2: Assessment of Cracking Susceptibility via Tensile Testing (ASTM D638)

This protocol outlines the procedure for evaluating the tensile properties of injection molded **Biopol**® specimens, which can indicate brittleness and susceptibility to cracking.

Apparatus:

- Universal Testing Machine (UTM) with a suitable load cell.[14]
- Tensile grips.[14]
- Extensometer for accurate strain measurement.[14]
- Injection molded tensile bars (dog-bone shape, as per ASTM D638 Type I).[15]

Procedure:

- Condition the injection molded tensile specimens at a standard temperature and humidity (e.g., 23°C and 50% RH) for at least 40 hours as per ASTM D618.
- Measure the width and thickness of the gauge section of each specimen.
- Secure the specimen in the tensile grips of the UTM.
- Attach the extensometer to the gauge section of the specimen.
- Set the crosshead speed. For rigid plastics, a speed of 5 mm/min is common.
- Start the test and record the force and elongation data until the specimen fractures.
- From the resulting stress-strain curve, determine the tensile strength, elongation at break, and modulus of elasticity. A low elongation at break is indicative of a brittle material, which is more prone to cracking.

Protocol 3: Evaluation of Impact Strength (ASTM D256 - Izod Impact Test)



This protocol describes how to measure the impact resistance of **Biopol**®, providing an indication of its toughness and resistance to fracture under sudden impact.

Apparatus:

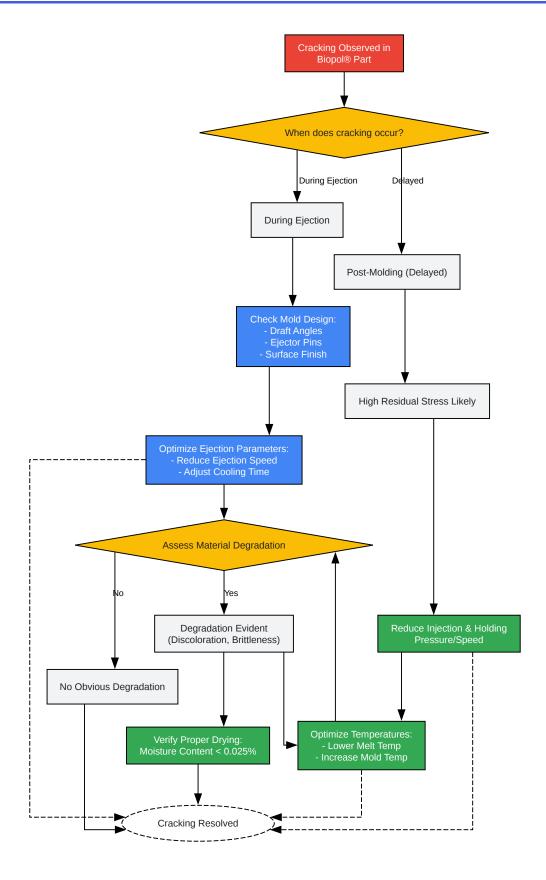
- Pendulum impact tester (Izod type).[16]
- Notching machine.
- Injection molded rectangular bar specimens.

Procedure:

- Condition the test specimens as described in Protocol 2.
- Create a notch in each specimen using the notching machine, according to the specifications in ASTM D256.[16] The notch creates a stress concentration point.
- Clamp a specimen vertically in the vise of the Izod impact tester, with the notch facing the direction of the pendulum strike.[17]
- Release the pendulum, allowing it to swing and strike the specimen.
- Record the energy absorbed to break the specimen, which is indicated on the instrument's scale.
- Test at least five specimens and calculate the average impact strength, typically expressed in J/m or ft-lb/in.[17] A low impact strength indicates a higher propensity for cracking under impact.

Mandatory Visualizations

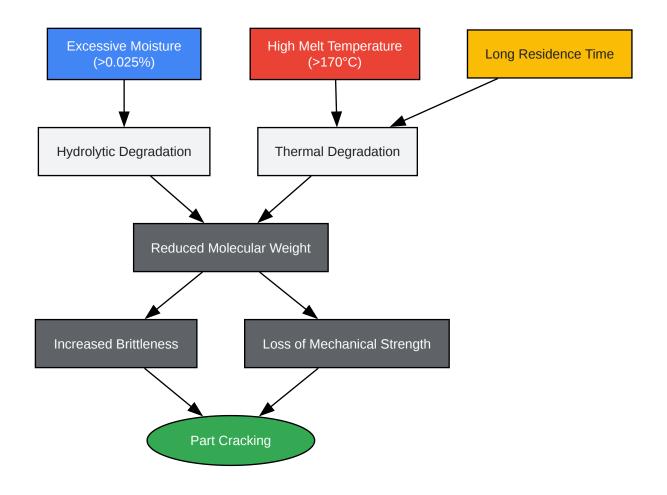




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Caption: Troubleshooting workflow for cracking in **Biopol**® parts.





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Caption: Pathways leading to material degradation and cracking.

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